Benzyl prop-1-en-2-yl phenylphosphonate
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Overview
Description
Benzyl prop-1-en-2-yl phenylphosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an organic moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl prop-1-en-2-yl phenylphosphonate can be achieved through various methods. One efficient method involves the palladium(0)-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. This reaction uses Pd(OAc)2 as a palladium source and Xantphos as a supporting ligand . The reaction conditions typically involve microwave irradiation, which allows for a rapid and efficient synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
Benzyl prop-1-en-2-yl phenylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyl or phenyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, diaryliodonium salts, and bases under visible-light illumination . The reaction conditions often involve room temperature or mild heating, making the processes efficient and practical.
Major Products Formed
The major products formed from these reactions include aryl phosphonates, phosphine oxides, and phosphonic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzyl prop-1-en-2-yl phenylphosphonate has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in cross-coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of benzyl prop-1-en-2-yl phenylphosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, leading to various biochemical and chemical effects. The pathways involved include the formation of stable complexes with enzymes and other proteins, which can modulate their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzyl prop-1-en-2-yl phenylphosphonate include:
- Propyl 2-propyn-1-yl phenylphosphonate
- Benzylphosphonate diesters
- Aryl phosphonates
Uniqueness
This compound is unique due to its specific structure, which combines a benzyl group, a prop-1-en-2-yl group, and a phenylphosphonate moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
62292-08-4 |
---|---|
Molecular Formula |
C16H17O3P |
Molecular Weight |
288.28 g/mol |
IUPAC Name |
[phenyl(prop-1-en-2-yloxy)phosphoryl]oxymethylbenzene |
InChI |
InChI=1S/C16H17O3P/c1-14(2)19-20(17,16-11-7-4-8-12-16)18-13-15-9-5-3-6-10-15/h3-12H,1,13H2,2H3 |
InChI Key |
MOGBPKOUUYFNOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)OP(=O)(C1=CC=CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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